molecular formula C15H22O B12687869 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 85721-28-4

5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene

Cat. No.: B12687869
CAS No.: 85721-28-4
M. Wt: 218.33 g/mol
InChI Key: MVWIPOIFSDKSIW-UHFFFAOYSA-N
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Description

5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O. It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. Subsequent steps may include allylation and epoxidation to introduce the allyl and oxirane functionalities, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific tetracyclic structure and the presence of both allyl and oxirane functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from its analogs.

Properties

CAS No.

85721-28-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-methyl-10-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane

InChI

InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)12-7-14-15(2,16-14)8-13(10)12/h3,9-14H,1,4-8H2,2H3

InChI Key

MVWIPOIFSDKSIW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C4CC(C(C4)C3CC1O2)CC=C

Origin of Product

United States

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